molecular formula C22H21N3O4 B11185832 2-(3-hydroxypropyl)-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-hydroxypropyl)-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11185832
M. Wt: 391.4 g/mol
InChI Key: BGEFAPTUZFZNKY-UHFFFAOYSA-N
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Description

2-(3-HYDROXYPROPYL)-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound that belongs to the class of pyrido[4,3-b]naphthyridines This compound is characterized by its unique structure, which includes a hydroxypropyl group, a methoxyphenylmethyl group, and a pyrido-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-HYDROXYPROPYL)-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions. The initial steps often include the formation of the pyrido-naphthyridine core through cyclization reactions. Subsequent steps involve the introduction of the hydroxypropyl and methoxyphenylmethyl groups through various substitution and addition reactions. Common reagents used in these reactions include strong acids, bases, and organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-HYDROXYPROPYL)-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxyphenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-HYDROXYPROPYL)-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It could be explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound may find use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-HYDROXYPROPYL)-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets and pathways. The hydroxypropyl and methoxyphenylmethyl groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. The pyrido-naphthyridine core could interact with nucleic acids or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
  • 1-(4-Hydroxy-3-methoxyphenyl)methanediol

Uniqueness

2-(3-HYDROXYPROPYL)-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its specific combination of functional groups and its pyrido-naphthyridine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

8-(3-hydroxypropyl)-2-[(4-methoxyphenyl)methyl]pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C22H21N3O4/c1-29-16-5-3-15(4-6-16)14-25-11-8-20-18(22(25)28)13-17-19(23-20)7-10-24(21(17)27)9-2-12-26/h3-8,10-11,13,26H,2,9,12,14H2,1H3

InChI Key

BGEFAPTUZFZNKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCCO

Origin of Product

United States

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